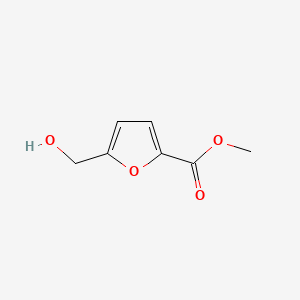

Methyl 5-(hydroxymethyl)furan-2-carboxylate

概述

描述

Methyl 5-(hydroxymethyl)furan-2-carboxylate is a natural product found in Curvularia lunata with data available.

作用机制

Target of Action

Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) primarily targets both cancer cells and bacterial cells . It has shown high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa . In terms of cancer cells, it has shown cytotoxic activity against HeLa and HepG2 cells .

Mode of Action

MFC interacts with its targets by causing cell wall and membrane damage . This compound exhibits bacteriolytic effects on the tested microorganisms, which leads to the destruction of bacterial cells . In cancer cells, MFC induces cytotoxicity, leading to cell death .

Biochemical Pathways

It is known that mfc causes damage to the cell wall and membrane of bacteria, which could disrupt various essential biochemical pathways within these cells . In cancer cells, MFC’s cytotoxic activity could interfere with cellular proliferation and survival pathways .

Pharmacokinetics

Its cytotoxic and antibacterial activities suggest that it can be absorbed and distributed to the target cells effectively .

Result of Action

The action of MFC results in the death of targeted cells. In bacterial cells, MFC causes cell wall and membrane damage, leading to bacteriolysis . In cancer cells, MFC induces cytotoxicity, leading to cell death . These effects suggest that MFC could be potentially used as an alternative agent for the treatment of certain bacterial infections and cancers .

Action Environment

The efficacy and stability of MFC could be influenced by various environmental factors. For instance, the storage temperature of MFC is recommended to be between 2-8°C to maintain its stability . Furthermore, the effectiveness of MFC against bacteria and cancer cells could be influenced by factors such as the concentration of MFC, the type of cells, and the specific microenvironment conditions .

生化分析

Biochemical Properties

Methyl 5-(hydroxymethyl)furan-2-carboxylate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to exhibit high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria like Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa . The compound interacts with bacterial cell walls and membranes, causing damage and leading to bacteriolytic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause cytotoxic effects on both normal and cancerous cells. In normal cells, such as LLC-MK2 and L929 cells, the compound exhibits moderate cytotoxicity with IC50 values of >512.00 and 239.06 μg/mL, respectively . In cancer cells, such as HeLa and HepG2 cells, it shows stronger cytotoxicity with IC50 values of 64.00 and 102.53 μg/mL, respectively . These effects are likely due to the compound’s ability to interfere with cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to cause cell wall and membrane damage in bacteria by using the Sytox Green assay . This suggests that it may bind to specific targets within the cell wall or membrane, leading to structural disruptions and cell death. Additionally, its selective cytotoxicity on cancer cells indicates that it may interact with specific molecular targets involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over time when exposed to certain environmental factors . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells and antibacterial activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits selective cytotoxicity on cancer cells and antibacterial activity without significant adverse effects . At higher doses, it may cause toxic effects, including damage to normal cells and tissues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound has been shown to be metabolized by specific enzymes, leading to the formation of metabolites that may contribute to its biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may also influence its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

生物活性

Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a furan-based compound that has garnered attention due to its diverse biological activities. Originally isolated from the fungus Curvularia lunata, it has been identified as a nonspecific host toxin contributing to maize leaf spot disease. The compound's biological potential extends beyond its pathogenicity, showcasing significant antimicrobial and anticancer properties.

Anticancer Activity

M5HF2C and its derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells). The biological activity is often quantified using the half-maximal inhibitory concentration (IC50) value.

Key Findings

- IC50 Values :

- The amine derivative of M5HF2C exhibited an IC50 of 62.37 µg/mL against HeLa cells, indicating potent anticancer activity.

- Other derivatives showed varying levels of cytotoxicity, with some demonstrating selective activity against specific cancer cell lines.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| M5HF2C | 275.26 | HeLa |

| Amine Derivative | 62.37 | HeLa |

| 8a | 143.64 | HepG2 |

| 8b | 215.01 | Vero |

Antimicrobial Activity

The antibacterial efficacy of M5HF2C has also been studied, revealing its potential against both Gram-positive and Gram-negative bacteria.

Inhibition Studies

- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Bacillus cereus | 500.00 |

| Escherichia coli | 250.00 |

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

The mechanism by which M5HF2C exerts its biological effects involves several biochemical pathways:

- Toxin Production : In the pathogenic context, M5HF2C is produced via a biosynthetic pathway involving xylose conversion to furfural, followed by further transformations into furoic acid and ultimately M5HF2C. This process highlights the role of metabolic intermediates in toxin production.

- Cell Membrane Disruption : The compound has been shown to cause significant electrolyte leakage from host cell membranes, which disrupts cellular integrity and leads to cell death, particularly in plant tissues affected by fungal pathogens .

- Enzymatic Interactions : Enzymes such as xylanase and acetyl xylan esterase are integral to the biosynthesis of M5HF2C toxins, linking carbohydrate metabolism to pathogenicity in Curvularia lunata .

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of M5HF2C derivatives against various cancer cell lines. The results indicated that structural modifications significantly influence biological activity, with certain substitutions enhancing anticancer properties while others diminish them .

Antibacterial Efficacy Assessment

Research conducted on the antibacterial properties of M5HF2C revealed its effectiveness against common pathogens responsible for foodborne illnesses. The findings suggested that derivatives with specific functional groups exhibited enhanced activity against resistant strains .

科学研究应用

Anticancer Properties

Research indicates that methyl 5-(hydroxymethyl)furan-2-carboxylate exhibits cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero cells (normal kidney cells). The compound's derivatives have shown varying degrees of potency, with some exhibiting IC50 values indicating significant anti-cancer activity .

Antimicrobial Activity

The compound has demonstrated antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Notably, it has shown a minimum inhibitory concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Agricultural Applications

This compound is recognized for its role as a nonspecific host toxin in plant-pathogen interactions. It contributes to the pathogenicity of Curvularia lunata, leading to significant crop yield losses due to diseases such as maize leaf spot disease. Understanding the synthesis pathways and mechanisms of action can aid in developing resistant crop varieties or targeted treatments .

Bio-based Chemistry

The compound is also being explored for its applications in bio-based chemistry. It serves as an intermediate in the production of various biofuels and chemicals derived from biomass. The ability to convert renewable resources into valuable chemical products positions this compound as a key player in sustainable chemistry initiatives .

Case Study 1: Anticancer Activity

A study focused on synthesizing derivatives of this compound revealed promising anticancer activities. The derivatives were tested against multiple cancer cell lines, highlighting their potential for further development into therapeutic agents.

Case Study 2: Agricultural Pathogenicity

Research on the role of this compound in Curvularia lunata demonstrated its function as a toxin affecting maize plants. This research underscores the importance of understanding plant-pathogen interactions to mitigate crop diseases effectively.

属性

IUPAC Name |

methyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVVHNKBMLQFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508425 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36802-01-4 | |

| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological origin of Methyl 5-(hydroxymethyl)furan-2-carboxylate?

A: this compound is a toxin produced by the plant pathogenic fungus Curvularia lunata (teleomorph: Cochliobolus lunatus) [, ]. This fungus causes Curvularia leaf spot, a disease affecting crops like maize [, , ].

Q2: How does this compound contribute to the pathogenicity of Curvularia lunata?

A: Studies have shown that this compound acts as a non-host-specific toxin [, ]. When applied to maize plants, the purified toxin induces symptoms similar to those observed in natural C. lunata infections []. This suggests a direct role of the toxin in disease development.

Q3: Are there specific genes involved in the production of this compound by C. lunata?

A: Yes, research has identified a gene called Clt-1 that plays a crucial role in the biosynthesis of this compound []. Disrupting this gene significantly reduces both the production of the toxin and the pathogenicity of C. lunata []. Further investigation revealed other proteins potentially involved in toxin production, such as succinate dehydrogenase flavoprotein subunit (Sdh1p) and eukaryotic elongation factor 3 (EF-3) [].

Q4: Beyond Clt-1, are there other genes or proteins potentially involved in the toxin's production?

A: Yes, proteomic analysis has identified several proteins potentially linked to this compound production. These include Sdh1p, potentially involved in toxin anabolism, and EF-3, potentially facilitating the synthesis of proteins required for toxin production []. Additionally, the Scd gene, encoding scytalone dehydratase, has been linked to toxin production at both the protein and transcriptional levels [].

Q5: Has this compound been found in infected plants?

A: Yes, analysis of maize leaves infected with C. lunata revealed the presence of this compound, confirming its production during plant infection [].

Q6: Does the deletion of the Clt-1 gene impact other metabolic pathways in C. lunata?

A: Yes, metabolomic studies indicate that the Clt-1 gene influences various metabolic pathways in C. lunata besides toxin production. These include glycerolipid metabolism, non-ribosomal peptide biosynthesis, and its associated metabolism []. This suggests a complex metabolic network influenced by Clt-1.

Q7: Does this compound exhibit any synergistic antimicrobial activity?

A: Research indicates that this compound shows synergistic antibacterial activity against Proteus spp. when combined with 1-methyl ester-nigericin []. This combination significantly reduced the minimum inhibitory concentration (MIC) compared to individual treatments [].

Q8: Is there evidence that this compound plays a role in biofilm formation?

A: Interestingly, the combination of this compound and 1-methyl ester-nigericin effectively reduced biofilm formation by Proteus vulgaris strains []. This suggests a potential application of this compound combination in managing biofilms.

Q9: Are there any known interactions between this compound and other proteins in C. lunata?

A: Research is ongoing to identify proteins that interact with Clt-1, the protein encoded by the Clt-1 gene, which is crucial for toxin production []. Yeast two-hybrid library construction is being employed to discover these interactions, potentially revealing more about the toxin's biosynthetic pathway and regulation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。